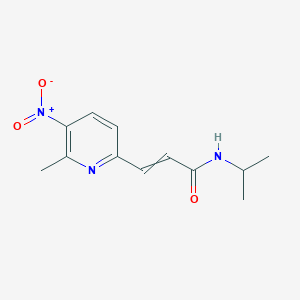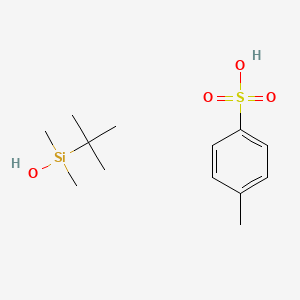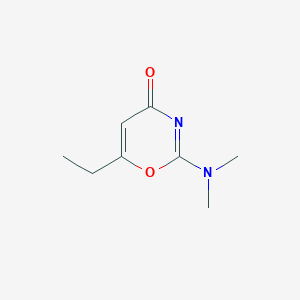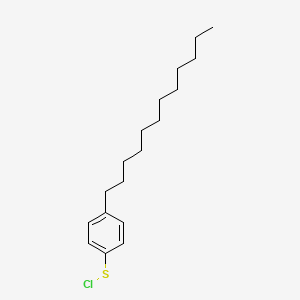
1-(Chlorosulfanyl)-4-dodecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorosulfanyl)-4-dodecylbenzene is an organic compound characterized by a benzene ring substituted with a chlorosulfanyl group and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorosulfanyl)-4-dodecylbenzene typically involves the chlorosulfonation of 4-dodecylbenzene. This process can be carried out by reacting 4-dodecylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorosulfanyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to remove the chlorosulfanyl group, yielding the corresponding dodecylbenzene.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dodecylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Chlorosulfanyl)-4-dodecylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfanyl)-4-dodecylbenzene involves its interaction with various molecular targets. The chlorosulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The dodecyl chain imparts hydrophobic properties, which can influence the compound’s behavior in biological systems and industrial applications.
Comparison with Similar Compounds
1-(Chlorosulfanyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(Chlorosulfanyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
Uniqueness: 1-(Chlorosulfanyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring hydrophobic characteristics, such as in surfactants and lubricants.
Properties
CAS No. |
89447-59-6 |
|---|---|
Molecular Formula |
C18H29ClS |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
(4-dodecylphenyl) thiohypochlorite |
InChI |
InChI=1S/C18H29ClS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17/h13-16H,2-12H2,1H3 |
InChI Key |
LJXYGEMZYAEDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)


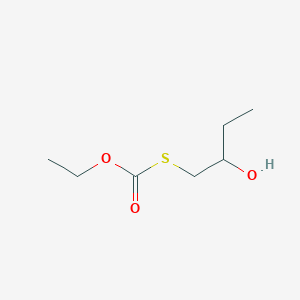
![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
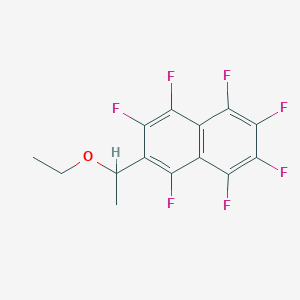
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
